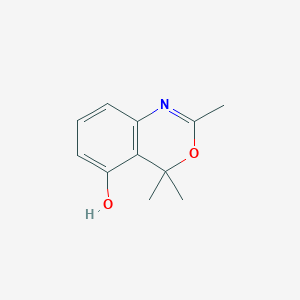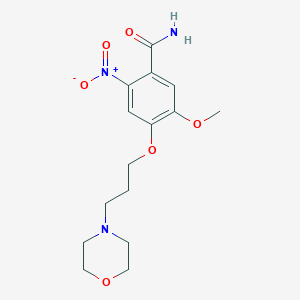
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C14H16O4. It is a derivative of cyclopentane, where two carboxylic acid groups are attached to the first and second carbon atoms of the cyclopentane ring, and one of these carboxylic acid groups is esterified with a benzyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the esterification of cyclopentane-1,2-dicarboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of cyclopentane-1,2-dicarboxylic acid monobenzyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Cyclopentane-1,2-dicarboxylic acid or cyclopentanone derivatives.
Reduction: Cyclopentane-1,2-dicarboxylic acid monobenzyl alcohol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and resins due to its ability to undergo polymerization reactions.
Wirkmechanismus
The mechanism of action of cyclopentane-1,2-dicarboxylic acid monobenzyl ester involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active carboxylic acid and benzyl alcohol. This hydrolysis can trigger downstream effects depending on the specific biological pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1,2-dicarboxylic acid: The parent compound without the benzyl ester group.
Cyclopentane-1,2-dicarboxylic acid dimethyl ester: A similar ester with two methyl groups instead of a benzyl group.
Cyclopentane-1,2-dicarboxylic acid diethyl ester: Another ester variant with two ethyl groups.
Uniqueness
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid is unique due to the presence of the benzyl group, which can influence its reactivity and interaction with biological systems. The benzyl group can also provide additional steric hindrance and electronic effects, making this compound distinct from its simpler ester counterparts.
Eigenschaften
Molekularformel |
C14H16O4 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
2-phenylmethoxycarbonylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-7-4-8-12(11)14(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16) |
InChI-Schlüssel |
UGXGXOIZHUXYBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(Dimethylamino)ethyl]-2-methyl-3-cyanoisothiourea](/img/structure/B8394415.png)
![Methyl 4-{[(1-methylimidazol-2-yl)methyl]amino}benzoate](/img/structure/B8394422.png)


![4,6-Difluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B8394449.png)




